molecular formula C32H34N12O4 B11937269 di-ABZI

di-ABZI

Cat. No.: B11937269
M. Wt: 650.7 g/mol
InChI Key: FVBLJNCSSJGDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABZI-2 involves multiple steps, starting with the preparation of 4-chloro-3-methoxy-5-nitrobenzamide. This intermediate is then subjected to various reactions, including nitration, reduction, and amidation, to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron powder .

Industrial Production Methods

Industrial production of ABZI-2 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and efficacy. The compound is often provided as a lyophilized product and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

ABZI-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of benzimidazole, which can be further utilized in different applications .

Scientific Research Applications

ABZI-2 has a wide range of scientific research applications:

Mechanism of Action

ABZI-2 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. This binding activates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The activation of these pathways enhances the immune response against tumors and viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABZI-2 is unique in its non-cyclic structure, which allows for systemic efficacy and a different mode of action compared to cyclic dinucleotides. This makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C32H34N12O4

Molecular Weight

650.7 g/mol

IUPAC Name

1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48)

InChI Key

FVBLJNCSSJGDOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

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